molecular formula C10H8FN3O2 B2885546 5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxylic acid CAS No. 1034142-09-0

5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxylic acid

Cat. No. B2885546
CAS RN: 1034142-09-0
M. Wt: 221.191
InChI Key: KUHBYGONDIYODB-UHFFFAOYSA-N
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Description

The compound “5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxylic acid” is a chemical compound with potential biological activity . It is suggested that the 1,2,4-triazole-5-thione core, with a 3-fluorophenyl moiety, could be a possible scaffold for the further development of new antimicrobial agents with multiple mechanisms of action .


Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3- (5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

Scientific Research Applications

Medicine: Antimicrobial and Antifungal Applications

This compound has been utilized in the synthesis of new Schiff bases, which have shown promising results in combating infectious diseases. The derivatives exhibit moderate antifungal activity against Candida species, with significant activity against C. albicans. This is crucial in addressing drug-resistant strains of bacteria and fungi, especially in immunocompromised patients .

Agriculture: Plant Protection

In agriculture, heterocyclic compounds like 1,3,4-oxadiazoles, which can be synthesized using similar compounds, play a vital role. They exhibit herbicidal, insecticidal, and fungicidal activities, providing a means to protect crops from various pathogens and pests .

Biotechnology: Drug Design and Toxicity Studies

The compound’s derivatives are being explored for their antibacterial and antifungal properties using molecular docking studies. These studies help in understanding the mechanism of action and designing drugs with specific target interactions. Additionally, the toxicity of these compounds on cell lines is being examined, which is essential for biotechnological applications .

Environmental Science: Corrosion Inhibition

Fluorinated triazoles and tetrazoles, which can be synthesized from similar compounds, are known for their corrosion inhibition properties. This application is significant in environmental science, where the prevention of material degradation is crucial .

Material Science: Semiconductor Components

Compounds with fluorinated triazolyl or tetrazolyl groups, which can be derived from similar chemical structures, are used in material sciences. They are components of semiconductors and other materials that require specific electronic properties .

Industrial Chemistry: Synthesis of Complex Molecules

In industrial chemistry, the compound is used as a precursor for synthesizing complex molecules. The pathways involve reactions with various amines under specific conditions, leading to a wide range of products with potential industrial applications .

Biotechnology: Cytotoxicity and Bioactive Compound Synthesis

Some derivatives of this compound have shown cytotoxic properties in certain cell lines. This is particularly relevant in cancer research, where understanding the cytotoxic effects can lead to the development of new therapeutic agents .

Pharmaceutical Development: Anticancer and Antidiabetic Drugs

Fluorinated derivatives of azoles, which can be synthesized from compounds like 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid, are used in the development of anticancer and antidiabetic drugs. These compounds are integral to creating bioactive molecules that can interact with specific biological targets .

Future Directions

The 1,2,4-triazole-5-thione core, with a 3-fluorophenyl moiety, is suggested as a possible scaffold for the further development of new antimicrobial agents with multiple mechanisms of action . This could be beneficial to the prevention of possible development of resistant forms .

properties

IUPAC Name

5-amino-1-(3-fluorophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-6-2-1-3-7(4-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHBYGONDIYODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(C=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxylic acid

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